molecular formula C20H20N2O B11636899 1-{3-[(2,6,8-Trimethylquinolin-4-yl)amino]phenyl}ethanone

1-{3-[(2,6,8-Trimethylquinolin-4-yl)amino]phenyl}ethanone

Cat. No.: B11636899
M. Wt: 304.4 g/mol
InChI Key: ICMJOMIJFNZMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[(2,6,8-TRIMETHYLQUINOLIN-4-YL)AMINO]PHENYL}ETHAN-1-ONE is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-{3-[(2,6,8-TRIMETHYLQUINOLIN-4-YL)AMINO]PHENYL}ETHAN-1-ONE typically involves the condensation of 2,6,8-trimethylquinoline-4-amine with 3-acetylphenyl isocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

1-{3-[(2,6,8-TRIMETHYLQUINOLIN-4-YL)AMINO]PHENYL}ETHAN-1-ONE undergoes various chemical reactions, including:

Scientific Research Applications

1-{3-[(2,6,8-TRIMETHYLQUINOLIN-4-YL)AMINO]PHENYL}ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[(2,6,8-TRIMETHYLQUINOLIN-4-YL)AMINO]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, ultimately causing cell death. The compound also interacts with cellular membranes, altering their permeability and leading to the leakage of cellular contents .

Comparison with Similar Compounds

1-{3-[(2,6,8-TRIMETHYLQUINOLIN-4-YL)AMINO]PHENYL}ETHAN-1-ONE can be compared with other quinoline derivatives such as:

These comparisons highlight the unique structural features and reactivity of 1-{3-[(2,6,8-TRIMETHYLQUINOLIN-4-YL)AMINO]PHENYL}ETHAN-1-ONE, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

1-[3-[(2,6,8-trimethylquinolin-4-yl)amino]phenyl]ethanone

InChI

InChI=1S/C20H20N2O/c1-12-8-13(2)20-18(9-12)19(10-14(3)21-20)22-17-7-5-6-16(11-17)15(4)23/h5-11H,1-4H3,(H,21,22)

InChI Key

ICMJOMIJFNZMLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=CC(=C3)C(=O)C)C

Origin of Product

United States

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